
2-Formil-4-metilpirrolidina-1-carboxilato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate: is an organic compound with the molecular formula C11H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry.
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolidine derivatives. It serves as a model compound to understand the interactions of similar molecules with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Industry: In the industrial sector, tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate is used in the production of agrochemicals and specialty chemicals. Its reactivity makes it a versatile intermediate in various chemical processes.
Mecanismo De Acción
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, solubility, stability, and the route of administration. For instance, its predicted density is 1.102±0.06 g/cm3 , and its predicted boiling point is 286.2±33.0 °C .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, its stability could be affected by temperature given its predicted boiling point .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate typically involves the reaction of 2-formyl-4-methylpyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
Comparación Con Compuestos Similares
- Tert-butyl 2-formylpyrrolidine-1-carboxylate
- Tert-butyl 4-methylpyrrolidine-1-carboxylate
- Tert-butyl 2-formyl-4-ethylpyrrolidine-1-carboxylate
Comparison:
- Tert-butyl 2-formylpyrrolidine-1-carboxylate: Lacks the methyl group at the 4-position, which may affect its reactivity and binding properties.
- Tert-butyl 4-methylpyrrolidine-1-carboxylate: Lacks the formyl group, which significantly alters its chemical reactivity and potential applications.
- Tert-butyl 2-formyl-4-ethylpyrrolidine-1-carboxylate: Has an ethyl group instead of a methyl group at the 4-position, which can influence its steric and electronic properties.
Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYNQPVPECFGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
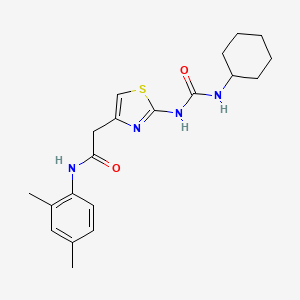
![4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride](/img/structure/B2502217.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)
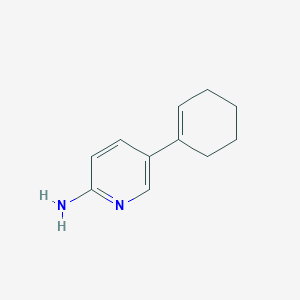
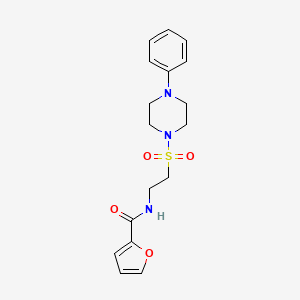
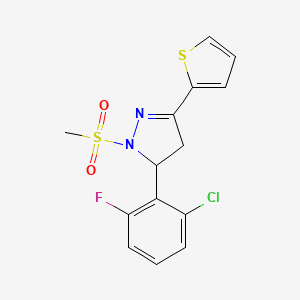
![3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane](/img/structure/B2502223.png)
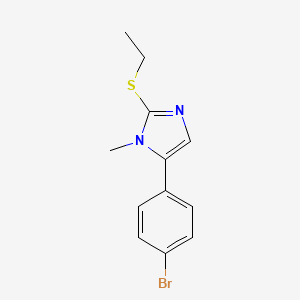
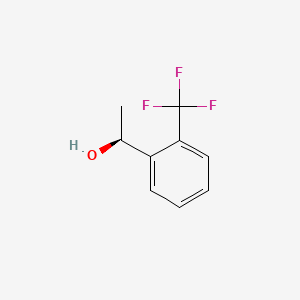
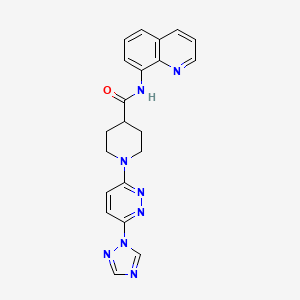
![n-[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2502230.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2502231.png)
![5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2502232.png)

